molecular formula C9H10ClN3S B8578602 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine

Cat. No.: B8578602
M. Wt: 227.71 g/mol
InChI Key: WJLMZDWUGGHQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is a chemical compound that is a metabolite of the neonicotinoid insecticide thiacloprid. It is formed through the action of cytochrome P450 enzymes in vivo, which convert thiacloprid into descyanothiacloprid. This compound is known for its potential binding to nicotinic acetylcholine receptors, making it toxic to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is typically synthesized through the metabolic degradation of thiacloprid. The process involves the removal of the cyano group from thiacloprid, resulting in the formation of descyanothiacloprid. This reaction is catalyzed by cytochrome P450 enzymes under specific conditions .

Industrial Production Methods

Industrial production of descyanothiacloprid is not common, as it is primarily a metabolite rather than a directly synthesized compound. the production of thiacloprid, its precursor, involves the reaction of 6-chloro-3-pyridylmethyl chloride with thiazolidine-2-thione, followed by further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of descyanothiacloprid. These products can vary depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has several scientific research applications, including:

Mechanism of Action

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding disrupts neural transmission, leading to continuous stimulation of neurons and ultimately causing toxicity. The molecular targets involved include the α4β2 nicotinic acetylcholine receptors, which are critical for neural signaling .

Comparison with Similar Compounds

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is similar to other neonicotinoid metabolites, such as imidacloprid and acetamiprid. it is unique in its specific binding affinity to nicotinic acetylcholine receptors and its distinct metabolic pathway. Similar compounds include:

This compound’s uniqueness lies in its specific metabolic formation and its potential toxicological effects on mammals, making it a compound of interest in various scientific research fields.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine

InChI

InChI=1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2

InChI Key

WJLMZDWUGGHQEH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 511 mg (5 mmol) of 2-amino-2-thiazoline and 1.03 g (5 mmol) of 5-bromomethyl-2-chloropyridine in 50 ml of acetonitrile was heated for 6 hours at 90° C. under refluxing. Then, the reaction mixture was cooled to the room temperature, and the solvent was removed under reduced pressure. The resulting residue was mixed with dichloromethane and saturated sodium hydrogen-carbonate aqueous solution, and the organic layer was separated. The water layer was extracted with dichloromethane, and combined organic layer was dried over magnesium sulfate. The solvent was removed under reduced pressure and the resulting residue was purified by aminopropyl-coated silica gel (Chromatorex NH-type; Fuji Silysia Chemical Ltd.) column chromatography (eluent; hexane:ethyl acetate=2:1) to give 623 mg (yield; 54.7%) of 3-(6-chloro-3-pyridyl)methyl-2-iminothiazolidine as yellow oil and 173 mg (yield; 7.4%) of 3-(6-chloro-3-pyridyl)methyl-2-[(6-chloro-3-pyridyl)methyl]iminothiazolidine as yellow oil.
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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